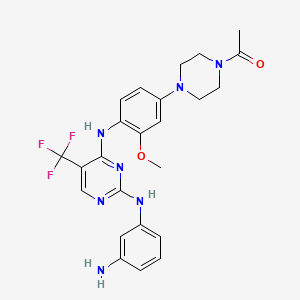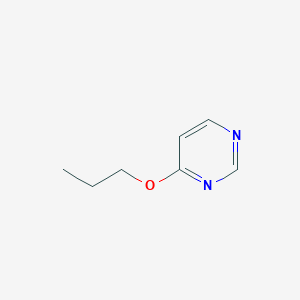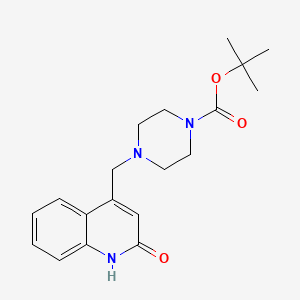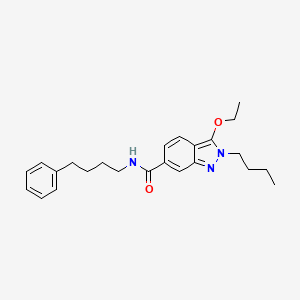
2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Butyl and Ethoxy Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Phenylbutyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenylbutyl moiety to the indazole core.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the production of pharmaceuticals or other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-butyl-3-ethoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.
3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide: Lacks the butyl group.
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-5-carboxamide: Carboxamide group at a different position.
Uniqueness
The unique combination of functional groups in 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide may confer distinct biological activities and properties compared to similar compounds. This uniqueness can be explored through comparative studies.
Properties
CAS No. |
919107-27-0 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-butyl-3-ethoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-5-17-27-24(29-4-2)21-15-14-20(18-22(21)26-27)23(28)25-16-10-9-13-19-11-7-6-8-12-19/h6-8,11-12,14-15,18H,3-5,9-10,13,16-17H2,1-2H3,(H,25,28) |
InChI Key |
WMJOMUNZUSDHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

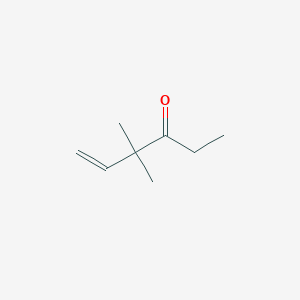

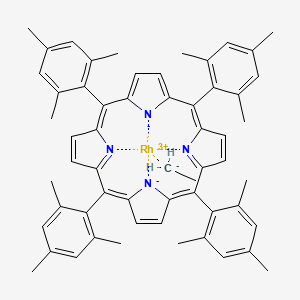
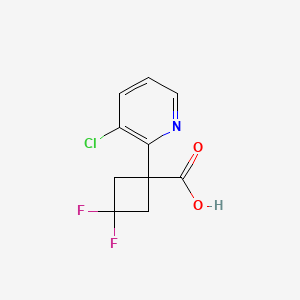
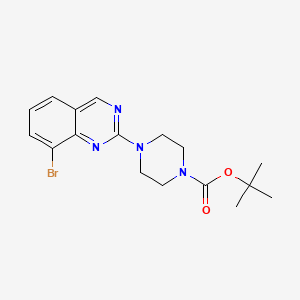
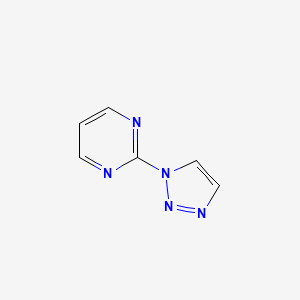
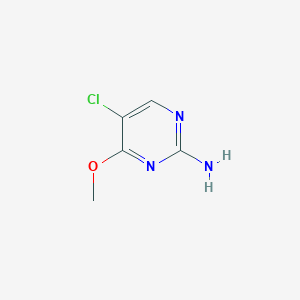
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
